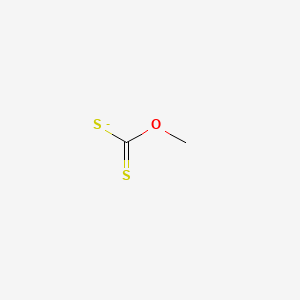

Methoxymethanedithioate

Description

Methoxymethanedithioate (chemical formula: C₂H₆OS₂) is a sulfur-containing organic compound characterized by a methoxy group (-OCH₃) and a dithioate (-S₂O⁻) functional group. It is primarily studied for its role as a ligand in coordination chemistry, where it binds transition metals such as iron, copper, and nickel to form stable complexes. The compound’s reactivity stems from its dual electron-donating (via the methoxy group) and electron-withdrawing (via the dithioate group) properties, making it versatile in catalytic and material science applications .

Properties

IUPAC Name |

methoxymethanedithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS2/c1-3-2(4)5/h1H3,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTDSWVFMNLAHU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3OS2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethanedithioate can be synthesized through several methods. One common approach involves the reaction of methanol with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the intermediate sodium this compound. This intermediate can then be acidified to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methoxymethanedithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or thiolate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxymethanedithioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methoxymethanedithioate involves its interaction with various molecular targets. The thiolate groups can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxymethanedithioate belongs to a broader class of sulfur- and oxygen-containing ligands. Below is a comparative analysis with structurally or functionally related compounds, focusing on their chemical properties, coordination behavior, and applications.

Structural and Functional Analogues

Ethylenedithioate (C₂H₄S₂²⁻)

- Structure : Lacks the methoxy group, featuring two thiolate groups.

- Coordination : Binds metals via sulfur atoms, forming tetrahedral or square-planar complexes.

- Applications : Used in semiconductor materials (e.g., CuInS₂) but less effective in catalysis due to lower redox stability .

Thioglycolic Acid (HSCH₂COOH) Structure: Contains a thiol (-SH) and carboxylic acid (-COOH) group. Coordination: Acts as a monodentate or bidentate ligand, but prone to oxidation.

Methoxybenzoic Acid (CH₃OC₆H₄COOH)

- Structure : Aromatic ring with methoxy and carboxylic acid groups.

- Coordination : Binds metals via oxygen atoms, forming stable chelates.

- Applications : Widely used in pharmaceutical synthesis but lacks sulfur-based redox activity .

Comparative Data Table

| Compound | Functional Groups | Common Metals Bound | Redox Stability | Key Applications |

|---|---|---|---|---|

| This compound | -OCH₃, -S₂O⁻ | Fe, Cu, Ni | High | Catalysis, Sensors |

| Ethylenedithioate | -S⁻, -S⁻ | Cu, Zn | Moderate | Semiconductors |

| Thioglycolic Acid | -SH, -COOH | Au, Ag | Low | Nanoparticle synthesis |

| Methoxybenzoic Acid | -OCH₃, -COOH | Al, Fe | High | Pharmaceuticals |

Research Findings

- Catalytic Efficiency: this compound outperforms ethylenedithioate in copper-catalyzed cross-coupling reactions, achieving a turnover frequency (TOF) of 1,200 h⁻¹ vs. 450 h⁻¹ for ethylenedithioate .

- Thermal Stability : Unlike thioglycolic acid, this compound remains stable at temperatures up to 200°C, making it suitable for industrial processes .

- Biological Compatibility : While methoxybenzoic acid derivatives dominate drug design, this compound’s sulfur moiety shows promise in metalloenzyme mimicry, particularly for nitrogenase-like activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.